

Technical Guide: Physicochemical Properties of (6-Methoxypyridin-3-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Methoxypyridin-3-yl)methanamine dihydrochloride

Cat. No.: B168551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)methanamine dihydrochloride is a pyridinemethanamine derivative of interest in medicinal chemistry and drug discovery. Its structural similarity to biologically active molecules suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of (6-Methoxypyridin-3-yl)methanamine and its dihydrochloride salt, outlines experimental protocols for their determination, and explores potential biological activities and synthesis workflows.

Physicochemical Properties

The dihydrochloride salt of (6-Methoxypyridin-3-yl)methanamine is a solid at room temperature. While specific experimental data for some properties of the dihydrochloride are not readily available in the public domain, the properties of the free base and related compounds provide valuable insights.

Table 1: General Properties of (6-Methoxypyridin-3-yl)methanamine and its Dihydrochloride Salt

Property	(6-Methoxypyridin-3-yl)methanamine	(6-Methoxypyridin-3-yl)methanamine Dihydrochloride
Molecular Formula	C ₇ H ₁₀ N ₂ O ^[1]	C ₇ H ₁₂ Cl ₂ N ₂ O
Molecular Weight	138.17 g/mol ^[1]	211.09 g/mol
CAS Number	262295-96-5 ^[1]	169045-12-9
Physical Form	Data not available	Solid
Storage	Data not available	Refrigerator

Table 2: Predicted and Estimated Physicochemical Data

Property	Value	Source/Method
Melting Point	Data not available	-
Boiling Point	Data not available	-
pKa (pyridinium ion)	~3.3	Estimated based on 2-methoxypyridine (pKa ≈ 3.28) [2]
pKa (ammonium ion)	~8.3	Estimated based on 3-(aminomethyl)pyridine (pKa ≈ 8.34)[3][4]
Solubility		
Water	Expected to be soluble	
Methanol	Expected to be soluble	
DMSO	Expected to be soluble	

Note: Specific experimental values for melting point, boiling point, and solubility of the dihydrochloride salt are not publicly available. The pKa values are estimations based on structurally similar compounds and should be experimentally verified. The solubility is predicted based on the properties of dihydrochloride salts of small organic molecules.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are generalized methods that can be adapted for the characterization of **(6-Methoxypyridin-3-yl)methanamine dihydrochloride**.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Methodology:

- A small, dry sample of **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Determination

The solubility in various solvents can be determined by the equilibrium solubility method.

Methodology:

- An excess amount of **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed vial.
- The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- The suspension is filtered to remove the undissolved solid.

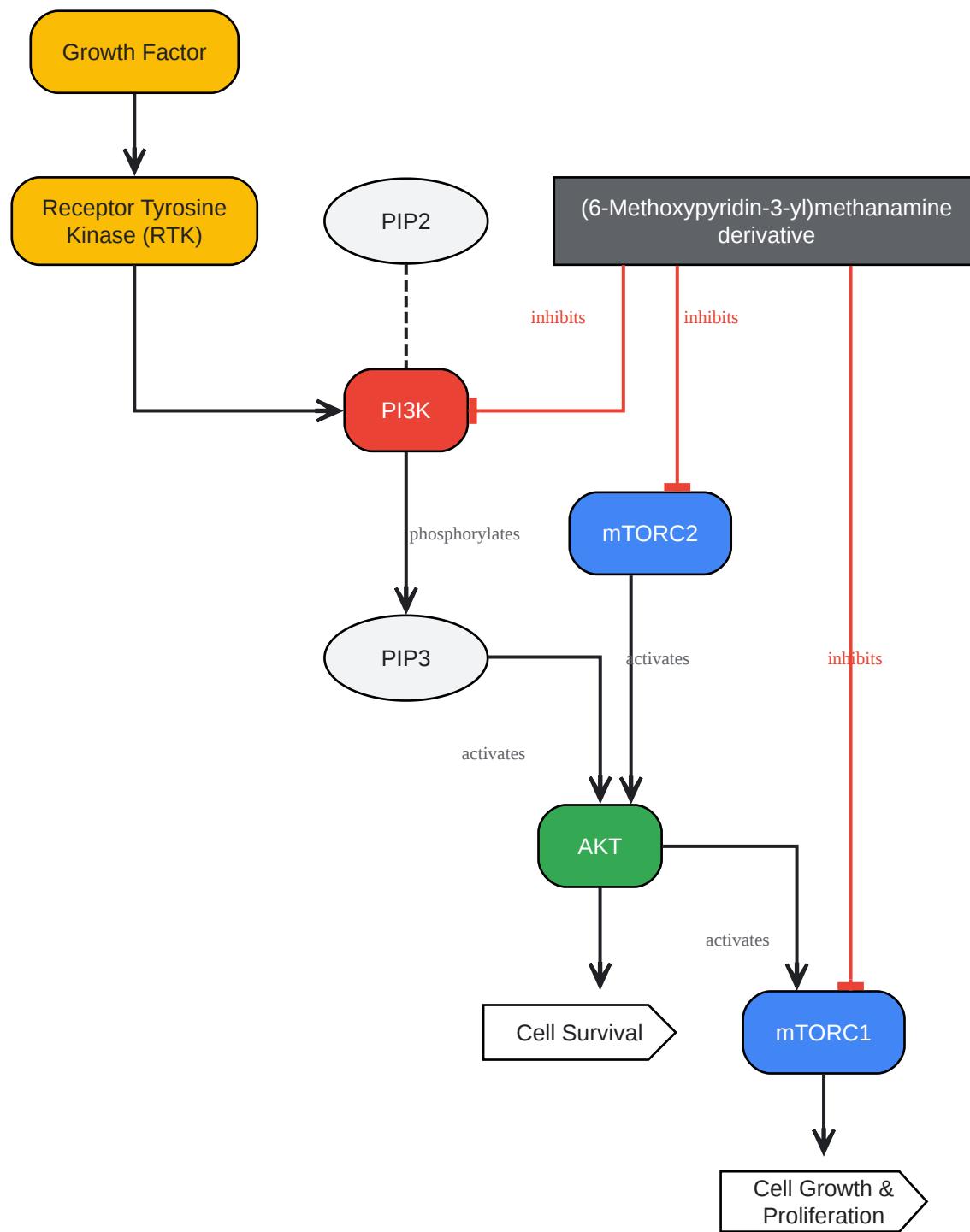
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constants (pKa) can be determined by potentiometric titration or UV-Vis spectroscopy.

Methodology (Potentiometric Titration):

- A known concentration of **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** is dissolved in water.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- A titration curve (pH vs. volume of titrant) is plotted.
- The pKa values are determined from the half-equivalence points on the titration curve.


Spectral Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., D_2O , DMSO-d_6).
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is obtained using a KBr pellet or as a thin film to identify characteristic functional group vibrations.
- Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), is performed to determine the molecular weight and fragmentation pattern of the compound.

Potential Biological Activity and Signaling Pathway

While specific biological data for **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** is limited, derivatives of methoxypyridine have shown activity as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: PI3K/mTOR signaling pathway with potential inhibition points.

Synthesis Workflow

The synthesis of **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** can be envisioned starting from commercially available (6-methoxypyridin-3-yl)methanol. A plausible synthetic route is outlined below.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for the target compound.

Experimental Workflow Description:

- **Oxidation:** The starting material, (6-methoxypyridin-3-yl)methanol[10][11], can be oxidized to the corresponding aldehyde, 6-methoxynicotinaldehyde, using a mild oxidizing agent such as manganese dioxide (MnO_2) or Dess-Martin periodinane.
- **Reductive Amination:** The resulting aldehyde can then undergo reductive amination. This involves reacting the aldehyde with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine intermediate, which is then reduced *in situ* to the primary amine, (6-Methoxypyridin-3-yl)methanamine, using a reducing agent like sodium borohydride ($NaBH_4$) or sodium cyanoborohydride ($NaBH_3CN$).
- **Salt Formation:** The final step involves the formation of the dihydrochloride salt. The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with two equivalents of hydrochloric acid (either as a gas or a solution in a solvent like dioxane or isopropanol) to precipitate the desired **(6-Methoxypyridin-3-yl)methanamine dihydrochloride**.

Conclusion

This technical guide provides a summary of the available physicochemical data for **(6-Methoxypyridin-3-yl)methanamine dihydrochloride** and outlines standard experimental procedures for its characterization. While there are gaps in the publicly available experimental data, the information on related compounds offers valuable insights into its potential biological activities. The provided synthesis workflow suggests a viable route for its preparation. Further

experimental investigation is necessary to fully elucidate the properties and potential applications of this compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-Methoxypyridin-3-yl)methanamine | C7H10N2O | CID 16227379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 3. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]
- 4. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. proteopedia.org [proteopedia.org]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]
- 11. (6-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 12259941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (6-Methoxypyridin-3-yl)methanamine Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168551#physicochemical-properties-of-6-methoxypyridin-3-yl-methanamine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com